J6-3

ICMT inhibition Antiproliferative activity Ras signaling

Researchers studying Ras-driven cancers often face limited efficacy from prototype ICMT inhibitors like cysmethynil, which can yield weak antiproliferative responses. J6-3 addresses this gap as the most potent member of the indole-based J6 series, with an enzymatic ICMT IC50 of 0.6 µM and a 6-fold greater antiproliferative effect (MDA-MB-231 IC50 = 3.4 µM vs 16.8-23.3 µM for cysmethynil). Key supply facts: (1) Validated by peer-reviewed SAR studies spanning 0.6-67 µM ICMT IC50 range; (2) Ideal positive control for TNBC and Ras-pathway target validation; (3) Available through global B2B channels with standard research-use-only compliance. Suitable as a benchmark for new ICMT inhibitor development and cellular signaling assays.

Molecular Formula C28H40N2
Molecular Weight 404.6 g/mol
Cat. No. B12384792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ6-3
Molecular FormulaC28H40N2
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C)C=C1CN(CC)CC
InChIInChI=1S/C28H40N2/c1-5-8-9-10-11-12-19-30-27(22-29(6-2)7-3)21-26-20-25(17-18-28(26)30)24-15-13-23(4)14-16-24/h13-18,20-21H,5-12,19,22H2,1-4H3
InChIKeyUVWLTWDFRMZBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J6-3: ICMT Inhibitor for Ras-Driven Cancer


J6-3 is a synthetic small molecule that functions as an inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It is part of a series of indole-based compounds designed to optimize the properties of the earlier ICMT inhibitor, cysmethynil [2]. The compound's primary mechanism involves disrupting the post-translational modification and proper membrane localization of Ras proteins, a key process in oncogenic signaling pathways [1]. Its basic characteristics include potent ICMT inhibition and significant antiproliferative effects against cancer cell lines.

ICMT pathway inhibition studies in Ras-driven cancer models
Indole-based small molecule with reported antiproliferative assay context
Supports cell-based pathway-response and target-engagement experiments

J6-3: Structural Specificity for ICMT Inhibition


Substitution of J6-3 with other in-class ICMT inhibitors is not straightforward due to significant variations in potency stemming from minor structural changes. The J6 compound series demonstrates that modifications to the indole core structure result in ICMT inhibitory IC50 values spanning two orders of magnitude, from 0.6 to 67 µM, and antiproliferative activities varying from 3.4 to over 32 µM [1]. Furthermore, J6-3's antiproliferative effect is reported to be over six times greater than that of cysmethynil, a prototypical ICMT inhibitor, highlighting that even compounds sharing a common mechanism of action can exhibit vastly different cellular efficacies [1].

!

Minor structural changes in indole-based ICMT inhibitors can shift potency by >100-fold; analog IC₅₀ values range from 0.6 to 67 µM. J6-3 activity may not transfer to close analogs.

!

Cysmethynil, a common ICMT inhibitor, shows >6-fold lower antiproliferative response than J6-3; cellular endpoint profiles differ substantially, limiting direct substitution.

!

J6-7 and J6-8 exhibit significantly higher enzymatic IC₅₀ values (35–67 µM) and may not reproduce J6-3 pathway-response endpoints in the same concentration range.

J6-3: Potency and Antiproliferative Profile


Antiproliferative Activity vs Cysmethynil

The antiproliferative activity of J6-3 is more than sixfold greater than that of cysmethynil, a widely cited ICMT inhibitor [1]. This difference is substantial for cellular efficacy and positions J6-3 as a more potent tool compound for cellular studies.

Antiproliferative vs Cysmethynil
Head-to-head
>6-fold greater antiproliferative effect
Supports cell-model response comparison with historical standard.
Based on review of patents and articles (2009–2016).
ICMT inhibition Antiproliferative activity Ras signaling

ICMT Inhibition Potency

J6-3 potently inhibits the ICMT enzyme with an IC50 of 0.6 µM [1][2]. This represents a 4-fold improvement in enzymatic inhibition over cysmethynil, which has a reported IC50 of 2.4 µM for ICMT [3].

ICMT Inhibition IC₅₀
Method context
0.6 µM
Reported target engagement benchmark; 4-fold lower IC₅₀ than cysmethynil (2.4 µM).
In vitro enzymatic assay context.
ICMT Enzyme inhibition IC50

Cellular Potency in MDA-MB-231 Cells

In the MDA-MB-231 triple-negative breast cancer cell line, J6-3 inhibits cell viability with an IC50 of 3.4 µM [1][2]. This demonstrates a substantial improvement in cellular potency compared to cysmethynil, which exhibits IC50 values in the range of 16.8–23.3 µM across various cell lines, representing a 5- to 7-fold difference .

MDA-MB-231 Cell Viability
Assay context
IC₅₀ = 3.4 µM
Reported cell-model response; 5- to 7-fold lower IC₅₀ than cysmethynil in comparable lines.
Triple-negative breast cancer cell line context.
Antiproliferative Cancer cell line MDA-MB-231

Potency in J6 Analog Series

Within its own structural class, J6-3 is identified as the most promising candidate. The J6 series (J6-1 through J6-8) exhibits a wide range of ICMT inhibition IC50 values, from 0.6 to 67 µM, and antiproliferative IC50 values ranging from 3.4 to over 32 µM [1]. J6-3 achieves the most favorable potency profile in this series, with the lowest values for both metrics. For instance, analogs J6-7 and J6-8 demonstrate significantly reduced ICMT inhibition, with IC50s of 67 µM and 35 µM, respectively [1].

J6 Analog Series Ranking
Class-level
Lowest IC₅₀ values in series (0.6 µM enzyme; 3.4 µM cell)
Reported top-ranked profile within J6-1–J6-8; >50-fold more potent than J6-7 at enzymatic level.
Series IC₅₀ range: 0.6–67 µM (enzyme), 3.4 to >32 µM (cell).
Structure-activity relationship J6 analog series Optimization

J6-3: Recommended Research Applications


Ras Signaling in Triple-Negative Breast Cancer

J6-3's potent inhibition of MDA-MB-231 cell viability (IC50 = 3.4 µM) [1] makes it an excellent chemical probe for studying the role of ICMT and Ras signaling pathways in TNBC models. Its enhanced potency over cysmethynil (IC50 = 16.8–23.3 µM) allows for more effective perturbation of these pathways in cellular assays, such as those measuring downstream signaling (e.g., ERK, AKT phosphorylation), cell migration, or colony formation.

ICMT Functional Studies

As an optimized ICMT inhibitor with an enzymatic IC50 of 0.6 µM [2], J6-3 is the compound of choice for researchers studying the cellular functions of this enzyme. Its 4-fold greater potency over cysmethynil [3] and its status as the most active member of its analog series [2] ensure robust target engagement. This makes it ideal for experiments assessing ICMT's role in protein prenylation, subcellular trafficking of Ras family GTPases, and related cellular phenotypes.

Structure-Activity Relationship (SAR) Studies

The wide range of activities within the J6 series (IC50s from 0.6 to 67 µM) [2] positions J6-3 as a critical positive control and benchmark for SAR studies. Researchers can use J6-3 as the reference standard when evaluating new, potentially more potent ICMT inhibitors or when exploring the biological consequences of specific structural modifications on the indole scaffold. Its well-defined activity profile provides a quantitative baseline for comparison.

ICMT Target Validation in Cancer Models

Given its superior antiproliferative activity (IC50 = 3.4 µM in MDA-MB-231 cells) and >6-fold greater effect than cysmethynil [1][2], J6-3 is a powerful tool for validating ICMT as a therapeutic target in a broader panel of Ras-mutant or Ras-driven cancer cell lines. Its enhanced potency increases the likelihood of observing phenotypic effects, thereby strengthening target validation efforts in new disease contexts where cysmethynil may show limited efficacy.

Application
Selection Property
Validation Focus
Ras signaling study in TNBC cell models
Cell-model pathway response context
Antiproliferative assay endpoint review
ICMT functional characterization
Enzyme inhibition assay context
Target engagement and prenylation pathway review
SAR reference standard
Reported benchmark within structural series
Quantitative comparison with analog compounds
Target validation in Ras-driven cancer models
Reported antiproliferative response profile
Endpoint response across cell lines
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